molecular formula C8H10O3 B2770474 2-Oxaspiro[4.4]nonane-1,6-dione CAS No. 909770-46-3

2-Oxaspiro[4.4]nonane-1,6-dione

Cat. No. B2770474
CAS RN: 909770-46-3
M. Wt: 154.165
InChI Key: OYVIKLVSKVFHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxaspiro[4.4]nonane-1,6-dione is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.17 .


Molecular Structure Analysis

The InChI code for 2-Oxaspiro[4.4]nonane-1,6-dione is 1S/C8H10O3/c9-6-2-1-3-8(6)4-5-11-7(8)10/h1-5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2-Oxaspiro[4.4]nonane-1,6-dione is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis Techniques

  • The Mn(III)-based reaction of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones results in the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones with the pyrrolidinedione ring intact. This process is noted for its simplicity and efficiency in producing 2-oxa-7-azaspiro[4.4]nonanedione scaffolds (Huynh et al., 2017).

  • The N-substituted azaspirodiones and azaspiranes synthesis involves fusing 2-oxaspiro [4.4]nonane-1.3-dione with various amino compounds. This method yields N-substituted azaspirodiones and highlights the diversity of possible derivatives (El-Telbany et al., 1976).

Chemical Modifications and Applications

  • 1,6-Dioxaspiro[4,4]nonane-2,7-dione has been used as an orthogonal linker for the solid-phase synthesis of base-sensitive oligonucleotides. It demonstrates versatility in binding with alcohols and enables easy release of target compounds, showcasing its potential in the field of oligonucleotide synthesis (Leisvuori et al., 2008).

  • A cascade process using N,O-diacyl hydroxylamines leads to 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. This method highlights a novel route for creating structurally diverse compounds, emphasizing the compound's role in facilitating complex chemical transformations (Nazarian & Forsyth, 2021).

Safety and Hazards

The safety data sheet for 2-Oxaspiro[4.4]nonane-1,6-dione indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-oxaspiro[4.4]nonane-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-2-1-3-8(6)4-5-11-7(8)10/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVIKLVSKVFHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.